4-Oxo-4-{[4-(1,3-thiazol-2-ylcarbamoyl)phenyl]amino}butanoic acid
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Overview
Description
3-({4-[(1,3-THIAZOL-2-YL)CARBAMOYL]PHENYL}CARBAMOYL)PROPANOIC ACID is a complex organic compound featuring a thiazole ring, which is known for its versatile applications in various fields of science and industry. The compound’s structure includes a thiazole moiety, which is a five-membered ring containing both sulfur and nitrogen atoms, contributing to its unique chemical properties .
Preparation Methods
The synthesis of 3-({4-[(1,3-THIAZOL-2-YL)CARBAMOYL]PHENYL}CARBAMOYL)PROPANOIC ACID typically involves a multi-step process. One common method includes the reaction of 3-(ω-bromacetyl)coumarins with 3-amino(thioxo)methylcarbamoylpropanoic acid. This reaction forms the core building blocks, which are then further reacted with 1,1’-carbonyldimidazole as a coupling reagent to produce the final compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-({4-[(1,3-THIAZOL-2-YL)CARBAMOYL]PHENYL}CARBAMOYL)PROPANOIC ACID undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can participate in oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the reactive positions on the thiazole ring.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted thiazole derivatives.
Scientific Research Applications
3-({4-[(1,3-THIAZOL-2-YL)CARBAMOYL]PHENYL}CARBAMOYL)PROPANOIC ACID has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of combinatorial libraries for drug discovery.
Biology: Studied for its potential interactions with biological molecules and pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-({4-[(1,3-THIAZOL-2-YL)CARBAMOYL]PHENYL}CARBAMOYL)PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The thiazole ring can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming non-covalent complexes, leading to altered biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
3-({4-[(1,3-THIAZOL-2-YL)CARBAMOYL]PHENYL}CARBAMOYL)PROPANOIC ACID can be compared with other thiazole derivatives, such as:
Talipexol: Used as an antiparkinsonian drug.
Pramipexole: A dopamine agonist with applications in treating Parkinson’s disease.
Tigemonam: An antibacterial drug.
Amthamine: Known for its antiasthmatic properties.
Properties
Molecular Formula |
C14H13N3O4S |
---|---|
Molecular Weight |
319.34 g/mol |
IUPAC Name |
4-oxo-4-[4-(1,3-thiazol-2-ylcarbamoyl)anilino]butanoic acid |
InChI |
InChI=1S/C14H13N3O4S/c18-11(5-6-12(19)20)16-10-3-1-9(2-4-10)13(21)17-14-15-7-8-22-14/h1-4,7-8H,5-6H2,(H,16,18)(H,19,20)(H,15,17,21) |
InChI Key |
DIVDBLSWGCKPOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC=CS2)NC(=O)CCC(=O)O |
Origin of Product |
United States |
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